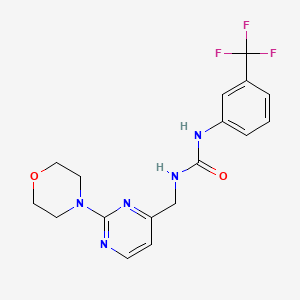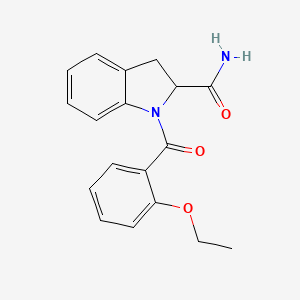![molecular formula C20H14N6O2S2 B2446671 N-(3-(3-(piridin-4-il)-[1,2,4]triazolo[4,3-b]piridazin-6-il)fenil)tiofeno-2-sulfonamida CAS No. 891107-22-5](/img/structure/B2446671.png)
N-(3-(3-(piridin-4-il)-[1,2,4]triazolo[4,3-b]piridazin-6-il)fenil)tiofeno-2-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds containing 1,2,4-triazolo moieties have attracted much attention in recent years because of their diverse bio-properties, for example, antibacterial, antimicrobial, anti-inflammatory, antifungal, antiviral, analgesic, and even possible anticancer activity . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
The synthetic strategy for preparation of [1,2,4]triazolo has been studied extensively . Treatment of 4-amino-2,4-dihydro-[1,2,4]triazole-3-thiones, derived from reaction of the corresponding acylhydrazides with carbon disulfide and subsequent hydrazination cyclization reaction, with acetic anhydrides, carboxylic acids, acid chlorides, triethyl orthoacetate, and nitriles afforded the target compounds .Molecular Structure Analysis
The structures of the compounds were characterized by use of IR, NMR, EI-MS, and elemental analysis . The structure of one compound was further confirmed by X-ray diffraction analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various techniques such as IR, NMR, EI-MS, and elemental analysis .Aplicaciones Científicas De Investigación
- La investigación indica que los derivados de 1,2,4-triazolo[3,4-b][1,3,4]tiadiazinas exhiben potencial como agentes anticancerígenos. Estos compuestos pueden interferir con el crecimiento y proliferación de las células cancerosas .
- El compuesto ha demostrado actividad antibacteriana contra cepas como Staphylococcus aureus (S. aureus) y Escherichia coli (E. coli) .
Actividad Antitumoral
Propiedades Antimicrobianas
En resumen, esta clase de compuestos tiene promesa para el diseño y desarrollo de fármacos. Los investigadores están explorando activamente sus relaciones estructura-actividad y realizando estudios de farmacocinética in silico y de modelado molecular. Al desentrañar su potencial, podemos allanar el camino para nuevos fármacos dirigidos a objetivos para combatir enfermedades multifuncionales . 🌟
Mecanismo De Acción
Target of Action
The compound, also known as N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}thiophene-2-sulfonamide, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects
Mode of Action
The mode of action of this compound is likely related to its ability to interact with different target receptors due to its hydrogen bond accepting and donating characteristics . This allows the compound to make specific interactions with different target receptors, potentially leading to a variety of biological effects .
Biochemical Pathways
These could potentially include pathways related to cancer cell proliferation, microbial growth, inflammation, oxidative stress, viral replication, and various enzymatic processes .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Given the diverse pharmacological activities of similar compounds, the effects could potentially include inhibition of cancer cell proliferation, microbial growth, inflammation, oxidative stress, viral replication, and various enzymatic processes .
Direcciones Futuras
Triazolopyridines represent an important class of heterocycles with broad uses in the pharmaceutical area as well as medicinal chemistry . There is ongoing research into the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo-based drugs for the treatment of multifunctional diseases .
Análisis Bioquímico
Biochemical Properties
It is known that triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide may interact with various biomolecules, influencing biochemical reactions.
Cellular Effects
It is known that triazole compounds can influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of the enzyme .
Metabolic Pathways
The metabolic pathways that N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide is involved in are not yet fully known. It is known that triazole compounds can interact with various enzymes or cofactors .
Propiedades
IUPAC Name |
N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N6O2S2/c27-30(28,19-5-2-12-29-19)25-16-4-1-3-15(13-16)17-6-7-18-22-23-20(26(18)24-17)14-8-10-21-11-9-14/h1-13,25H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRUOAGPMRBFLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CS2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5,6-dimethyl-2-(piperazin-1-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B2446595.png)
![2-(3-bromobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2446598.png)
![1-(4-bromophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2446599.png)





